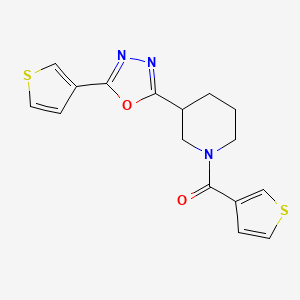
Thiophen-3-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Thiophen-3-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” pertains to the field of therapeutic compounds . It’s a part of certain compounds that inhibit 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1), which is used to treat disorders ameliorated by the inhibition of 11 β-HSD1 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel thiophene containing 1,3-diarylpyrazole derivatives were synthesized and their structures were determined by IR, 1 H-NMR, and HRMS analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like IR, 1 H-NMR, and HRMS . These techniques provide information about the functional groups, the number of hydrogen atoms, and the exact mass of the compound, respectively.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . The synthesized compounds were screened against five human cancer cell lines (HeLa, MCF7, MDA-MB-231, Raji, and HL60) using 3-(4,5-dimethyldiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been evaluated in silico . It was found that all compounds should present good passive oral absorption .Aplicaciones Científicas De Investigación
Enzyme Inhibitory Activity
A study by Cetin et al. (2021) synthesized derivatives of thiophene-based heterocyclic compounds and evaluated their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This research suggests potential uses in treating diseases related to enzyme dysregulation, such as Alzheimer's disease (Cetin, Türkan, Bursal, & Murahari, 2021).
Crystal Structure and Applications in Material Science
Nagaraju et al. (2018) studied the crystal structure of a thiophene compound, underscoring its importance in material science and pharmaceuticals. Thiophene compounds have been utilized in various applications, such as transistors, sensors, and solar cells (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).
Anticancer Activity
Inceler et al. (2013) synthesized novel thiophene-containing 1,3-diarylpyrazole derivatives and investigated their anticancer activity against various human cancer cells. They found certain compounds to exhibit significant growth inhibitory effects, highlighting the potential for further development in cancer therapy (Inceler, Yılmaz, & Baytas, 2013).
Antibacterial Activity
Shahana and Yardily (2020) synthesized and characterized novel thiophene compounds and conducted molecular docking studies to understand their antibacterial activity. These findings contribute to the development of new antibacterial agents (Shahana & Yardily, 2020).
Chemosensor Applications
Naik et al. (2021) characterized a thiophene-substituted 1,3,4-oxadiazole derivative as a chemosensor for detecting metal ions such as Fe2+, Ni2+, and Cu2+. This research illustrates the potential for these compounds in environmental and biological sensing applications (Naik, Maridevarmath, Thippeswamy, Savanur, Khazi, & Malimath, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
thiophen-3-yl-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-16(13-4-7-23-10-13)19-5-1-2-11(8-19)14-17-18-15(21-14)12-3-6-22-9-12/h3-4,6-7,9-11H,1-2,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCMPKBYXFORAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=C2)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophen-3-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

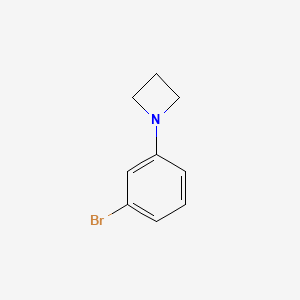
![5-(3,5-dimethoxyphenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2651933.png)
![3-(2-chlorobenzyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2651935.png)
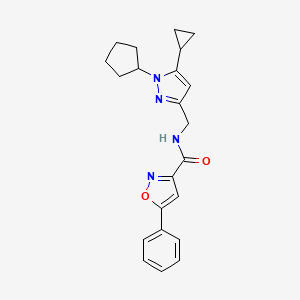
![6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2651937.png)
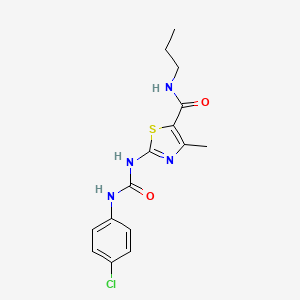
![1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine](/img/structure/B2651940.png)
![methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2651941.png)
![3-benzyl-2-((4-isopropylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2651942.png)
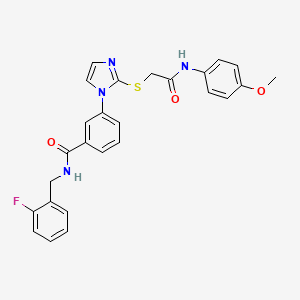
![6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2651949.png)

